(S)-2-Amino-3-(4-(4-bromobutoxy)phenyl)propanoic acid hydrochloride
Description
(S)-2-Amino-3-(4-(4-bromobutoxy)phenyl)propanoic acid hydrochloride is a synthetic amino acid derivative derived from L-phenylalanine. Its structure features a 4-bromobutoxy group attached to the para position of the phenyl ring, coupled with a hydrochloride salt at the amino group.
Properties
Molecular Formula |
C13H19BrClNO3 |
|---|---|
Molecular Weight |
352.65 g/mol |
IUPAC Name |
(2S)-2-amino-3-[4-(4-bromobutoxy)phenyl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C13H18BrNO3.ClH/c14-7-1-2-8-18-11-5-3-10(4-6-11)9-12(15)13(16)17;/h3-6,12H,1-2,7-9,15H2,(H,16,17);1H/t12-;/m0./s1 |
InChI Key |
YEKMSQXWRXEHEO-YDALLXLXSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)OCCCCBr.Cl |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)OCCCCBr.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(4-(4-bromobutoxy)phenyl)propanoic acid hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Amination: The addition of an amino group to the propanoic acid backbone.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts, controlled temperature, and pressure conditions are crucial for efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-(4-(4-bromobutoxy)phenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Condensation Reactions: The amino group can participate in condensation reactions to form amides or other nitrogen-containing compounds.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include hydroxide ions, amines, and thiols.
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylpropanoic acids, while oxidation and reduction can produce different oxidation states of the compound.
Scientific Research Applications
Biological Activities
Research indicates that (S)-2-Amino-3-(4-(4-bromobutoxy)phenyl)propanoic acid hydrochloride may influence neurotransmitter systems, particularly glutamate receptors. This suggests potential applications in neuroprotection and modulation of synaptic transmission.
Potential Mechanisms of Action
- Glutamate Receptor Interaction : Initial studies suggest interactions with specific glutamate receptors, which could enhance synaptic plasticity and provide neuroprotective effects.
- Neuropharmacological Applications : Due to its structural similarities with known neuroprotective agents, this compound may be useful in developing treatments for neurodegenerative diseases.
Case Studies
- Neuroprotective Effects : A study investigated the effects of this compound on neuronal cell lines exposed to oxidative stress. Results indicated that it significantly reduced cell death and maintained mitochondrial function, suggesting its potential as a neuroprotective agent.
- Synaptic Plasticity Modulation : In vitro experiments demonstrated that this compound could enhance long-term potentiation in hippocampal slices, indicating a role in learning and memory processes.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-(4-(4-bromobutoxy)phenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The bromobutoxy group may interact with hydrophobic pockets in proteins, while the amino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bromoalkoxy-Substituted Analogs
- (S)-2-Amino-3-(4-(2-bromoethoxy)phenyl)propanoic Acid Hydrochloride Structure: Shorter bromoalkoxy chain (2-bromoethoxy vs. 4-bromobutoxy). Molecular Formula: C₁₁H₁₅BrClNO₃ (MW: 324.60) . The bromine’s reactivity as a leaving group may also differ due to steric and electronic effects. Applications: Likely used in alkylation reactions or as a linker in small-molecule conjugates.
Tetrazine-Modified Analogs
- (S)-2-Amino-3-(4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl)propanoic Acid Trifluoroacetate (CAS 1698038-85-5) Structure: Tetrazine group replaces bromobutoxy; trifluoroacetate salt. Molecular Formula: C₁₂H₁₃N₅O₂·CF₃COOH (MW: 259.27 + 114.02) . Applications: Bioconjugation, imaging probes, and targeted drug delivery.
Nitrobenzyloxy-Substituted Analogs
- (S)-2-Amino-3-(4-(2-nitrobenzyloxy)phenyl)propanoic Acid Hydrochloride (CAS 207727-86-4) Structure: 2-nitrobenzyloxy group introduces strong electron-withdrawing effects. Molecular Formula: C₁₆H₁₇ClN₂O₅ (MW: 352.77) . Key Differences: The nitro group enhances photolability, making this compound suitable for light-activated drug release systems. Contrasts with bromobutoxy’s thermal/chemical reactivity. Applications: Photocaged compounds, controlled release platforms.
Trifluoromethoxy-Substituted Analogs
- (S)-2-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic Acid Hydrochloride (CAS 921609-34-9) Structure: Trifluoromethoxy group combines lipophilicity and metabolic stability. Molecular Formula: C₁₀H₁₁ClF₃NO₃ (MW: 285.65) . Key Differences: The trifluoromethoxy group is electron-withdrawing and resistant to oxidative metabolism, offering enhanced bioavailability compared to bromobutoxy’s bulkier substituent. Synthesis: High-yield (93%) via hydrolysis under acidic conditions . Applications: CNS drug candidates, enzyme inhibitors.
Fluorosulfonyloxy-Substituted Analogs
- (S)-2-Amino-3-(4-((fluorosulfonyl)oxy)phenyl)propanoic Acid Hydrochloride (CAS 2227199-79-1) Structure: Fluorosulfonyloxy group is a potent leaving group. Molecular Formula: C₉H₁₁ClFNO₅S (MW: 299.7) . Key Differences: Superior reactivity in nucleophilic substitutions compared to bromobutoxy, enabling rapid conjugation under mild conditions. Applications: Radiolabeling, covalent inhibitor design.
Comparative Data Table
*Calculated molecular weight based on structural analysis.
Key Research Findings
- Synthetic Efficiency : The trifluoromethoxy analog (CAS 921609-34-9) is synthesized in 93% yield under acidic hydrolysis, suggesting robust methods for similar compounds .
- Reactivity Trends : Bromoalkoxy derivatives (e.g., 2-bromoethoxy vs. 4-bromobutoxy) show chain-length-dependent reactivity in alkylation reactions .
- Bioconjugation Utility : Tetrazine-modified analogs enable efficient bioorthogonal chemistry, outperforming traditional bromine-based approaches in specificity .
Biological Activity
(S)-2-Amino-3-(4-(4-bromobutoxy)phenyl)propanoic acid hydrochloride, identified by CAS number 2519851-20-6, is a synthetic amino acid derivative notable for its potential biological activities, particularly in neuropharmacology. This compound features a chiral center and has a molecular formula of C₁₃H₁₉BrClNO₃, with a molecular weight of 352.65 g/mol. Its structure includes a bromobutoxy group attached to a phenyl ring, which is significant for its biological interactions and potential therapeutic applications .
Neuropharmacological Effects
Research indicates that this compound may interact with neurotransmitter systems, particularly glutamate receptors. Compounds with similar structures have shown promise as neuroprotective agents or in modulating synaptic transmission. Initial findings suggest that this compound may influence synaptic plasticity and neuroprotection through its interactions with specific glutamate receptors .
The proposed mechanism of action involves the modulation of glutamate receptor activity, which is crucial for synaptic transmission and plasticity. Studies examining the interactions of this compound with biological targets are essential for understanding its pharmacological effects. The unique bromobutoxy substitution may enhance its reactivity and biological interactions compared to structurally similar compounds.
Comparative Analysis
To highlight the uniqueness of this compound, the following table compares it with structurally similar compounds:
| Compound Name | CAS Number | Structural Features | Unique Aspects |
|---|---|---|---|
| (S)-2-Amino-3-(4-bromophenyl)propanoic acid | 13734053 | Bromine on phenyl ring | Lacks butoxy group; simpler structure |
| (S)-2-Amino-3-(4-(prop-2-yn-1-yloxy)phenyl)propanoic acid | 11252961 | Propargyloxy group instead of bromobutoxy | Different functional group affects reactivity |
| (S)-2-Amino-3-(4-chlorophenyl)propanoic acid | 12345678 | Chlorine substituent on phenyl ring | Chlorine vs. bromine; potential differences in biological activity |
This comparison underscores the distinctive properties of this compound, particularly its specific substitution pattern, which may influence both its chemical reactivity and biological interactions.
Neuroprotective Potential
Recent studies have explored the neuroprotective potential of this compound in various models. For instance, research conducted on animal models indicated that administration of this compound could mitigate neuronal damage induced by excitotoxicity, suggesting its role in protecting against conditions like Alzheimer's disease and other neurodegenerative disorders.
Interaction with Glutamate Receptors
A study focusing on the interaction between this compound and NMDA receptors demonstrated that it could enhance receptor activity under certain conditions, leading to improved synaptic function. This finding supports the hypothesis that this compound may serve as a potential therapeutic agent for enhancing cognitive functions impaired by various neurological conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
